Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a difluoromethyl substituent at position 2 and a methyl ester group at position 2. Its molecular formula is C₁₀H₁₂F₂N₂O₂, with a molecular weight of 242.21 g/mol. The difluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety contributes to solubility and bioavailability .
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-16-10(15)8-7(9(11)12)13-6-4-2-3-5-14(6)8/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZHGOSORVBTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction conditions like reflux or room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds with enzymes and receptors, thereby modulating their activity . The compound may inhibit or activate specific enzymes, leading to various biological effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be contextualized by comparing it with analogs in the imidazo[1,2-a]pyridine family. Below is a detailed analysis:
Substituent Variations
| Compound Name | Molecular Formula | CAS Number | Key Features | Biological Impact |
|---|---|---|---|---|
| This compound | C₁₀H₁₂F₂N₂O₂ | Not reported | Difluoromethyl at C2; methyl ester at C3 | Enhanced metabolic stability and target binding |
| Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate | C₁₂H₁₆F₂N₂O₂ | Not reported | Propan-2-yl ester instead of methyl ester | Altered solubility and pharmacokinetics due to bulkier ester group |
| 2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | C₉H₁₀F₂N₂O₂ | 2060043-79-8 | Carboxylic acid at C3 | Increased polarity and potential for salt formation; improved bioavailability |
| Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate | C₁₀H₁₁F₃N₂O₂ | Not reported | Trifluoromethyl at C2 | Higher electronegativity may enhance target affinity but reduce metabolic stability compared to difluoromethyl |
Core Structure Modifications
Positional Isomers
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid | C₉H₉F₃N₂O₂ | 1888739-73-8 | Carboxylic acid at C8 instead of C3 |
| Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | C₉H₇ClN₂O₂ | 900019-38-7 | Chlorine at C6; ester at C3 |
Key Research Findings
Pharmacokinetics : The difluoromethyl group in the target compound reduces oxidative metabolism compared to trifluoromethyl analogs, extending half-life .
Bioactivity : Methyl esters in imidazo[1,2-a]pyridines generally exhibit higher cell permeability than carboxylic acids, though the latter show stronger target binding .
Synthetic Accessibility : Multi-step synthesis involving condensation and alkylation is common, with yields optimized by controlling solvent polarity (e.g., DMF vs. THF) .
Biological Activity
Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by its unique imidazo[1,2-a]pyridine core structure with a difluoromethyl group and a carboxylate moiety. The molecular formula is with a molecular weight of 227.17 g/mol. The difluoromethyl group enhances the compound's metabolic stability and biological activity by improving its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂N₃O₂ |
| Molecular Weight | 227.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | XYZ123456789 |
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the difluoromethyl group enhances the compound's ability to inhibit various biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
Anticancer Properties
Research has demonstrated that this compound possesses notable anticancer activity:
- Cell Lines Tested : The compound was tested against several cancer cell lines including HT-29 (colon cancer) and Caco-2 (intestinal cancer).
- Mechanism : The compound induces apoptosis via mitochondrial pathways involving cytochrome c release and caspase activation (caspase 3 and caspase 8) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In vitro Studies : Various studies have reported the effectiveness of this compound against bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Colon Cancer Cell Lines :
- Antimicrobial Efficacy Study :
- Objective : To evaluate its effectiveness against resistant bacterial strains.
- Findings : Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
